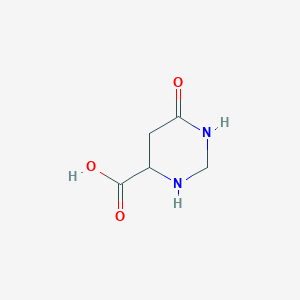
6-Oxo-1,3-diazinane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-1,3-diazinane-4-carboxylic acid is an organic compound that belongs to the class of diazinanes It is characterized by a six-membered ring containing two nitrogen atoms and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxo-1,3-diazinane-4-carboxylic acid, followed by bromination to yield the final product . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 6-Oxo-1,3-diazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
科学研究应用
6-Oxo-1,3-diazinane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
作用机制
The mechanism of action of 6-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Known for its use as a xanthine oxidase inhibitor.
4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: Another compound with a similar structure but different functional groups.
Uniqueness: 6-Oxo-1,3-diazinane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
生物活性
6-Oxo-1,3-diazinane-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C5H8N2O3
- Molecular Weight : 144.13 g/mol
- Density : 1.343 g/cm³
- Boiling Point : 493.7°C at 760 mmHg
- Flash Point : 252.4°C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as the ketone and carboxylic acid allows for the formation of hydrogen bonds and other interactions that can influence enzyme activity and receptor binding.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways, which may be beneficial in treating various diseases.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacteria. A comparative analysis of its effectiveness against common pathogens is summarized in Table 1.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Therapeutic Applications
The compound has been investigated for its potential in treating conditions such as:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth through enzyme modulation.
- Pulmonary Arterial Hypertension : Similar compounds have shown promise in managing this condition by acting on endothelin receptors.
Case Studies
-
Enzyme Interaction Study
A study conducted by researchers at PubMed evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent. -
Antimicrobial Efficacy
In a laboratory setting, a series of tests were performed to assess the antimicrobial efficacy of the compound against various bacterial strains. The findings demonstrated that it could serve as an effective alternative to conventional antibiotics, particularly against resistant strains.
属性
CAS 编号 |
3690-89-9 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC 名称 |
6-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)6-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI 键 |
JOWJMUVVUZISTB-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCNC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















